Topiramate Azidosulfate
Description
Topiramate Azidosulfate, also known as this compound, is a useful research compound. Its molecular formula is C12H19N3O8S and its molecular weight is 365.36 g/mol. The purity is usually 95%.
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Mechanism of Action
Topiramate Azidosulfate, also known as [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate, is a structurally novel anti-epileptic drug . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Topiramate has been observed to exert actions on voltage-dependent sodium channels, GABA receptors, and glutamate receptors . It stimulates GABA-A receptor activity at brain non-benzodiazepine receptor sites and reduces glutamate activity at both AMPA and kainate receptors . It also selectively inhibits cytosolic (type II) and membrane associated (type IV) forms of carbonic anhydrase .
Mode of Action
Topiramate’s mode of action is multi-faceted. It potentiates GABA responses , impairs AMPA/kainate glutamate receptors , and suppresses high frequency action potential firing . There is evidence that topiramate may alter the activity of its targets by modifying their phosphorylation state instead of by a direct action .
Biochemical Pathways
Topiramate affects multiple biochemical pathways. It blocks sodium and calcium voltage-gated channels , inhibits glutamate receptors , enhances GABA receptors , and inhibits carbonic anhydrase . In a study on C2C12 myocytes and 3T3L-1 adipocytes, it was found that topiramate effectively reduced insulin resistance in these cells .
Pharmacokinetics
Topiramate has a favourable pharmacokinetic profile with rapid absorption, good bioavailability, linear pharmacokinetics, and a relatively long half-life . Topiramate can reduce the estrogen component of oral contraceptive medications . Topiramate clearance is reduced in severe renal failure and increased by enzyme-inducing antiepileptic drugs .
Result of Action
The primary result of topiramate’s action is the control of epilepsy and the prophylaxis and treatment of migraines . It is also used off-label as an adjunct therapy for weight management .
Action Environment
The action of topiramate can be influenced by several environmental factors. For instance, the presence of other medications can affect its clearance . Additionally, renal function can impact the clearance of topiramate, necessitating dosage adjustments .
Biological Activity
Topiramate azidosulfate, a derivative of the antiepileptic drug topiramate, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, pharmacokinetics, and case studies that illustrate its effects.
1. Overview of this compound
This compound is an intermediate compound in the synthesis of topiramate, which is primarily used for treating epilepsy and preventing migraines. Its unique structural properties allow it to serve as a reference impurity standard in pharmaceutical applications . The compound's systematic name is 2,3:4,5-bis-O-(1-methylethylidene)-β-d-fructopyranose azidosulfate (C₁₂H₁₉N₃O₈S) .
Topiramate and its derivatives exhibit several mechanisms of action that contribute to their therapeutic effects:
- GABA-A Receptor Modulation : Topiramate enhances GABA-A receptor activity, leading to increased inhibitory neurotransmission, which helps in controlling seizure activity .
- Glutamate Receptor Antagonism : The compound inhibits excitatory neurotransmission by blocking AMPA and kainate receptors, reducing neuronal excitability .
- Carbonic Anhydrase Inhibition : this compound has been noted for its inhibitory action on carbonic anhydrase enzymes, potentially leading to metabolic acidosis in some cases .
3. Pharmacokinetics
The pharmacokinetic profile of topiramate includes:
- Absorption : Following administration, peak plasma concentrations are reached within 1.8 to 4.3 hours .
- Distribution : It has a volume of distribution ranging from 0.6 to 0.8 L/kg and crosses the blood-brain barrier effectively .
- Metabolism : Topiramate is primarily metabolized through glucuronidation and hydrolysis, yielding several inactive metabolites .
- Elimination : Approximately 70-80% of the administered dose is excreted unchanged in urine, with a half-life of 19-23 hours .
4.1 Metabolic Acidosis Case Study
A notable case involved a 40-year-old woman who developed asymptomatic metabolic acidosis after three months of topiramate therapy at a dosage of 100 mg/day. Upon discontinuation of the drug, her acid-base status normalized within five weeks. This case highlights the importance of monitoring for metabolic side effects when using topiramate .
4.2 Intracranial Pressure Reduction
In a study assessing the efficacy of topiramate in lowering intracranial pressure (ICP), both oral and subcutaneous administrations resulted in significant reductions (22% and 32%, respectively). This effect was not observed with acetazolamide or other tested medications, suggesting topiramate's unique efficacy in treating conditions associated with elevated ICP .
5. Comparative Efficacy in Alcohol Use Disorders
A meta-analysis evaluated topiramate's effectiveness in treating alcohol use disorders (AUDs). The analysis included seven randomized controlled trials involving 1,125 participants and found that topiramate significantly improved abstinence rates (g = 0.468) and reduced heavy drinking (g = 0.406) compared to placebo . These findings suggest that topiramate may be beneficial beyond its original indications.
6. Summary Table of Biological Activities
7. Conclusion
This compound represents a significant compound within the pharmacological landscape due to its diverse biological activities and therapeutic applications. Understanding its mechanisms and clinical implications can enhance its utilization in various medical contexts, particularly in neurology and psychiatry.
Properties
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O8S/c1-10(2)20-7-5-18-12(6-19-24(16,17)15-14-13)9(8(7)21-10)22-11(3,4)23-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLWHTAOFMDWSA-XBWDGYHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549419 | |
Record name | [(3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfurazidate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106881-35-0 | |
Record name | [(3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfurazidate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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